An In-Depth Technical Guide to Propyl 2-Furoate: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to Propyl 2-Furoate: Properties, Synthesis, and Reactivity
Propyl 2-furoate, a member of the furoic acid ester family, is a significant compound primarily recognized for its application as a flavoring agent.[1] However, for researchers and professionals in drug development, its furan core presents a valuable scaffold for synthetic chemistry. This guide provides a comprehensive technical overview of propyl 2-furoate, detailing its chemical and physical properties, spectroscopic signature, a validated synthesis protocol, and key reactivity pathways, offering a foundational resource for its application in advanced research.
Core Chemical and Physical Properties
Propyl 2-furoate is a colorless liquid characterized by a sweet, herbaceous, and somewhat earthy odor.[2] Its identity is unequivocally established by its IUPAC name, propyl furan-2-carboxylate, and its CAS number, 615-10-1.[2] The fundamental physicochemical properties are summarized below, providing essential data for experimental design, purification, and handling.
Table 1: Physicochemical Data for Propyl 2-Furoate
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | propyl furan-2-carboxylate | [2] |
| CAS Number | 615-10-1 | [2] |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.16 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 211.0 °C (at 760 mm Hg) | [2] |
| Density | 1.067 - 1.075 g/cm³ | [2] |
| Refractive Index | 1.471 - 1.475 (at 20 °C) | [2] |
| Flash Point | 82.22 °C (180.00 °F) | [3] |
| Solubility | Slightly soluble in water; soluble in oils and miscible in ethanol.[2] |
Molecular Structure and Spectroscopic Elucidation
The structure of propyl 2-furoate consists of a central furan ring, an aromatic five-membered heterocycle containing one oxygen atom.[1] This ring is substituted at the 2-position with a propyl ester group. The verification of this structure and the assessment of its purity rely heavily on spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is a primary tool for structural confirmation. The furan ring protons exhibit characteristic signals in the aromatic region, typically between 6.5 and 7.6 ppm. The proton at the C5 position appears as a doublet of doublets, coupled to the protons at C3 and C4. The protons of the n-propyl group will appear in the upfield region: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.7 ppm), and a triplet for the methylene group attached to the ester oxygen (~4.2 ppm).
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¹³C NMR : The carbon spectrum complements the proton data. Key signals include the ester carbonyl carbon (~159 ppm), the furan ring carbons (typically between 112 and 147 ppm), and the aliphatic carbons of the propyl chain (~10, 22, and 66 ppm).[4][5] The distinct chemical shifts confirm the presence of all structural components.
-
-
Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) is crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z = 154.[6][7] The base peak, representing the most stable fragment, typically appears at m/z = 95, corresponding to the furoyl cation formed by the loss of the propoxy radical.[6] This fragmentation is a hallmark of furoate esters and serves as a diagnostic tool for their identification.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The most prominent absorption is the strong C=O stretch of the ester carbonyl group, typically found around 1720 cm⁻¹. Other significant absorptions include C-O stretches for the ester linkage and C-H stretches for the aromatic furan ring and aliphatic propyl chain.
Synthesis: Fischer-Speier Esterification
The most direct and industrially relevant method for synthesizing propyl 2-furoate is the Fischer-Speier esterification of 2-furoic acid with n-propanol, using a strong acid catalyst.[8] This is an equilibrium-controlled reaction, and its success hinges on shifting the equilibrium toward the product side.[9][10]
The choice of an acid catalyst (e.g., sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the alcohol.[9] The reaction is typically conducted under reflux to increase the reaction rate. To drive the reaction to completion, an excess of the alcohol (n-propanol) is used, acting as both reactant and solvent, which shifts the equilibrium according to Le Châtelier's principle.[10][11] Alternatively, the removal of water as it forms, for instance with a Dean-Stark apparatus, achieves the same objective.[9][12] The subsequent aqueous work-up with a mild base like sodium bicarbonate is essential to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid (0.1 mol, 11.21 g) and n-propanol (100 mL).
-
Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.
-
Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propanol using a rotary evaporator.
-
Extraction : Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Neutralization and Washing : Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propyl 2-furoate.
-
Purification : The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Caption: Experimental workflow for the synthesis of Propyl 2-furoate.
Chemical Reactivity and Stability
The reactivity of propyl 2-furoate is governed by its two primary structural motifs: the ester group and the furan ring.
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Ester Hydrolysis : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, reverting to 2-furoic acid and n-propanol.[10] This reaction is the reverse of the Fischer esterification and is a key consideration for the compound's stability in aqueous environments, particularly at non-neutral pH.
-
Furan Ring Reactivity : The furan ring possesses aromatic character but is significantly more electron-rich and less stable than benzene.[13] This makes it highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (alpha to the oxygen and para to the ester).[14][15] However, the electron-withdrawing nature of the ester group at C2 deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted furan. The ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening.[15][16] Many furan-containing xenobiotics are known to undergo metabolic oxidation, which can generate reactive electrophilic intermediates.[16]
Caption: Key reactivity pathways for Propyl 2-furoate.
Applications and Research Significance
Propyl 2-furoate is primarily used as a flavoring agent in the food industry, where it is valued for its savory and sweet-herbaceous notes.[2] It is recognized as a flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]
For drug development professionals, the significance of propyl 2-furoate lies in the furan moiety. The furan ring is a privileged scaffold found in numerous biologically active compounds and natural products. Its ability to participate in various transformations, including electrophilic substitution and cycloaddition reactions, makes it a versatile starting material.[13] Furoic acid and its esters serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals where the furan ring may be a central structural element or a precursor to other functionalities.
Safety and Handling
Propyl 2-furoate is stable under normal storage conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate degradation.[15] Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles and gloves, should be followed. It should be handled in a well-ventilated area. According to JECFA, there is no safety concern at current levels of intake when used as a flavoring agent, and it is part of a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg bw.[2]
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